molecular formula C3H2F6O3S B14750845 Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate CAS No. 2203-44-3

Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate

Cat. No.: B14750845
CAS No.: 2203-44-3
M. Wt: 232.10 g/mol
InChI Key: DVXSGFVIFLEBCD-UHFFFAOYSA-N
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Description

It is a colorless to yellow liquid that is slightly soluble in water and sensitive to moisture . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate can be synthesized through the acylation reaction of trifluoroethanol with trifluoroacetic anhydride or trifluoromethanesulfonyl chloride . The reaction typically involves the following steps:

  • In a 100 mL reaction flask, add triethylamine (5.54 mL, 39.7 mmol) and dichloromethane (40 mL).
  • Cool the reaction mixture to -25°C and slowly add trifluoroacetic anhydride (12.5 g, 44.3 mmol).
  • Continue the reaction at -25°C for 2 hours.
  • Slowly add trifluoroethanol (2.71 g, 27.1 mmol) and allow the reaction to warm to room temperature while stirring overnight.
  • Concentrate the reaction mixture under reduced pressure to obtain the crude product as a yellow oil (yield: 100%).

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve additional purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield trifluoroethylamine derivatives .

Scientific Research Applications

Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoroethyl group can be transferred to nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate is unique due to its high reactivity and ability to participate in a wide range of chemical reactions. Its trifluoroethyl group imparts distinct electronic properties, making it valuable in the synthesis of complex molecules and materials .

Properties

CAS No.

2203-44-3

Molecular Formula

C3H2F6O3S

Molecular Weight

232.10 g/mol

IUPAC Name

trifluoromethyl 2,2,2-trifluoroethanesulfonate

InChI

InChI=1S/C3H2F6O3S/c4-2(5,6)1-13(10,11)12-3(7,8)9/h1H2

InChI Key

DVXSGFVIFLEBCD-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)S(=O)(=O)OC(F)(F)F

Origin of Product

United States

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